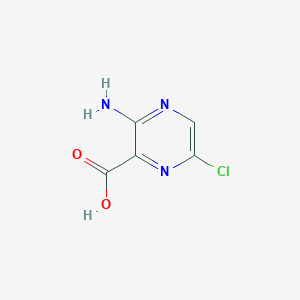

3-Amino-6-chloropyrazine-2-carboxylic acid

Description

Significance of Pyrazine (B50134) Derivatives in Scientific Disciplines

Pyrazine derivatives are a class of heterocyclic aromatic compounds that hold a significant position in medicinal chemistry and pharmaceutical research. ontosight.aiwisdomlib.org These compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, serve as a crucial scaffold in the synthesis of molecules with a wide array of pharmacological activities. mdpi.com The versatility of the pyrazine ring allows for modifications at various positions, which can significantly influence the resulting compound's chemical and biological properties. ontosight.ai

Research has demonstrated that derivatives of pyrazine exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities. mdpi.comresearchgate.net Their structural framework is a component of several marketed drugs, highlighting their importance in drug discovery and development. nih.gov Scientists actively investigate pyrazine derivatives for their therapeutic potential, synthesizing new variants to optimize their effects against various diseases and to develop novel therapeutic agents. ontosight.aiwisdomlib.org The ability to modify these compounds to enhance pharmacodynamic activity and potentially reduce toxicity makes them a subject of continuous study. mdpi.com

Research Context and Scope of 3-Amino-6-chloropyrazine-2-carboxylic acid

Within the broader family of pyrazine compounds, this compound serves as a key intermediate and building block in organic synthesis, particularly for pharmaceutical applications. chemheterocycles.combldpharm.com Its molecular structure, featuring a pyrazine core with amino, chloro, and carboxylic acid functional groups, makes it a versatile starting material for creating more complex molecules. These functional groups provide reactive sites for various chemical transformations, such as substitution reactions. chemheterocycles.com

The primary role of this compound in academic and industrial research is as a precursor in the synthesis of novel compounds with potential therapeutic value. For instance, it is used in the preparation of derivatives that are investigated for diuretic and natriuretic properties. google.com The compound is a well-defined chemical entity, and its properties have been characterized for use in laboratory settings. aboundchem.com Researchers utilize it to construct more elaborate molecular architectures, aiming to develop new chemical entities for evaluation in various biological assays. mdpi.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 2727-13-1 achemblock.com |

| Molecular Formula | C5H4ClN3O2 chemheterocycles.comachemblock.com |

| Molecular Weight | 173.56 g/mol chemheterocycles.com |

| Appearance | Off-white to light yellow solid chemheterocycles.com |

| Melting Point | 250 - 255 °C chemheterocycles.com |

| Solubility | Soluble in polar solvents like DMSO, DMF chemheterocycles.com |

| IUPAC Name | This compound achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEPSUWOCPVNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80488246 | |

| Record name | 3-Amino-6-chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2727-13-1 | |

| Record name | 3-Amino-6-chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-chloro-pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 6 Chloropyrazine 2 Carboxylic Acid and Its Precursors

Established Synthetic Routes to 3-Amino-6-chloropyrazine-2-carboxylic acid

Traditional synthesis of this compound often relies on foundational organic chemistry reactions, primarily involving the modification of a pre-existing pyrazine (B50134) core.

Chlorination of 3-Amino-2-pyrazinecarboxylic acid

A primary and direct method for the synthesis of this compound and its derivatives involves the chlorination of a 3-aminopyrazine-2-carboxylic acid precursor. While direct chlorination of the parent acid can be challenging, the reaction is often performed on its ester derivatives, such as the methyl ester, to improve solubility and reactivity.

A well-documented approach uses sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. In a typical procedure, the methyl ester of a substituted 3-aminopyrazine-carboxylic acid is reacted with an excess of sulfuryl chloride. The reaction can be vigorous and is often managed by cooling, for instance, in a cold-water bath. For example, the synthesis of methyl 3-amino-5-chloro-6-methyl-pyrazine-carboxylate has been achieved by stirring the corresponding 3-amino-6-methyl-pyrazine-carboxylic acid methyl ester with sulfuryl chloride. lifechemicals.com This process results in the regioselective addition of a chlorine atom to the pyrazine ring. The excess sulfuryl chloride is typically removed under reduced pressure after the reaction is complete. The resulting chlorinated product can then be hydrolyzed under basic conditions to yield the target carboxylic acid.

Table 1: Example of Chlorination Reaction Conditions

| Starting Material | Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| 3-Amino-6-methyl-pyrazine-carboxylic acid methyl ester | Sulfuryl chloride | None (excess reagent) | Cold water bath | 30 min | 3-Amino-5-chloro-6-methyl-pyrazine-carboxylate methyl ester |

Data compiled from patent literature describing similar chlorination reactions. lifechemicals.com

Multistep Organic Synthesis Approaches for Pyrazine Ring Formation, Substitution, and Carboxylation

An alternative to modifying an existing pyrazine ring is to construct the ring system from acyclic precursors, incorporating the desired substituents during the synthesis. Such multistep approaches offer flexibility in introducing various functional groups.

A common strategy for forming the pyrazine core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. For the target molecule, this could conceptually involve a precursor like a derivative of 2,3-diaminopropionic acid reacting with a glyoxal (B1671930) derivative, followed by oxidation to form the aromatic pyrazine ring. Subsequent chlorination and other functional group manipulations would then be necessary to arrive at the final product.

More modern methods provide routes to highly substituted pyrazines. One such approach begins with the diazidation of N-allyl malonamides, which then undergo thermal or copper-mediated cyclization to form pyrazine products with ester and hydroxyl groups. nih.govnih.govchemicalbook.com These groups can then be chemically modified in subsequent steps. For example, a hydroxyl group could be converted into a chlorine atom through various established chlorination reactions.

Another versatile method involves the palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids, which yields unsymmetrically substituted pyrazines. nih.gov These strategies, while not directly reported for the title compound, represent the types of multi-step sequences employed in heterocyclic chemistry to build complex, functionalized ring systems from simpler starting materials.

Advanced Synthetic Approaches and Process Optimization

Recent advancements in synthetic chemistry focus on improving efficiency, selectivity, and scalability. These approaches are critical for transitioning a synthesis from laboratory scale to industrial production.

Regioselective Synthesis Techniques for Chlorinated Pyrazine Derivatives

Achieving regioselectivity—the control of where a substituent is placed on a chemical structure—is a significant challenge in the synthesis of polysubstituted heterocycles. For chlorinated pyrazines, it is crucial to direct the chlorine atom to the C-6 position specifically.

Scalable Process Development for Industrial Applications

The transition of a synthetic route from a laboratory setting to industrial-scale production introduces numerous challenges, including cost, safety, environmental impact, and process robustness. While specific pilot-plant scale synthesis details for this compound are not extensively documented in public literature, general principles of process development for fine chemicals and pharmaceutical intermediates are applicable.

Industrial synthesis of pyrazine derivatives, particularly for the flavor and fragrance industry, is well-established and provides insights into scalable processes. tuwien.ac.atelsevierpure.com Key considerations for scaling up the synthesis of the title compound would include:

Optimization of Reaction Conditions: Minimizing reaction times, reducing the amounts of expensive or hazardous reagents, and maximizing yield are paramount. This involves systematically studying variables like temperature, pressure, catalyst loading, and solvent choice.

Raw Material Sourcing: The cost and availability of starting materials are critical factors. Routes that utilize inexpensive and readily available precursors are favored.

Process Safety: A thorough safety assessment is required. Reactions that are highly exothermic, produce toxic gases, or involve unstable intermediates must be carefully controlled. For instance, the use of sulfuryl chloride requires handling protocols to manage its reactivity and corrosive nature.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, is essential for achieving high purity on a large scale while minimizing solvent waste.

Waste Management: Environmentally benign processes are increasingly important. This involves choosing greener solvents, minimizing waste streams, and developing methods for recycling reagents or byproducts.

A scalable synthesis of 5,6-dichlorofurazano[3,4-b]pyrazine, for example, highlighted a DMA-promoted chlorination method that not only increased the yield but also eliminated hazardous acid fumes during processing, showcasing the type of improvements sought in process development. figshare.com

Synthesis of Key Precursors and Intermediates

The availability and synthesis of key starting materials are foundational to any synthetic route. For this compound, the primary precursor is often 3-aminopyrazine-2-carboxylic acid or its esters.

The synthesis of 3-aminopyrazine-2-carboxylic acid can be achieved by the hydrolysis of its corresponding methyl ester. chemicalbook.com Methyl 3-aminopyrazine-2-carboxylate can be suspended in a solvent like methanol (B129727) and treated with an aqueous base, such as sodium hydroxide. After the reaction, the mixture is acidified to precipitate the carboxylic acid, which can then be collected by filtration.

The methyl 3-aminopyrazine-2-carboxylate itself can be prepared through several methods. One industrial method involves the reaction of an alkali salt of 3-aminopyrazine-2-carboxylic acid (e.g., the potassium salt) with methyl bromide in a solvent like dimethylformamide (DMF). researchgate.net Another laboratory-scale approach is the Fischer esterification of 3-aminopyrazine-2-carboxylic acid, which involves heating the acid in methanol with a catalytic amount of a strong acid like sulfuric acid. nih.gov

Another important precursor is 3-aminopyrazine-2-carbonitrile (B1269731) . This compound can serve as a versatile intermediate, as the nitrile group can be hydrolyzed to a carboxamide and then to a carboxylic acid. The synthesis of 3-chloropyrazine-2-carboxamide (B1267238), a related compound, starts from 3-chloropyrazine-2-carbonitrile (B110518) via a controlled partial hydrolysis. mdpi.com This suggests that 3-aminopyrazine-2-carbonitrile could be hydrolyzed to 3-aminopyrazine-2-carboxamide (B1665363), which could then be chlorinated and hydrolyzed to the final product.

Finally, acyclic precursors like 2,3-diaminopropionic acid are fundamental building blocks for constructing the pyrazine ring from the ground up. Efficient syntheses of this non-proteinogenic amino acid have been developed, often starting from commercially available amino acids like serine or aspartic acid through multi-step sequences involving protections, rearrangements (such as the Curtius rearrangement), and reductions. acs.orgmdpi.comnih.gov

Table 2: Summary of Key Precursor Syntheses

| Precursor/Intermediate | Synthetic Method | Key Reagents |

|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid | Hydrolysis of methyl ester | Methyl 3-aminopyrazine-2-carboxylate, NaOH, HCl |

| Methyl 3-aminopyrazine-2-carboxylate | Esterification | 3-Aminopyrazine-2-carboxylic acid, Methanol, H₂SO₄ |

| Methyl 3-aminopyrazine-2-carboxylate | Alkylation | Potassium 3-aminopyrazine-2-carboxylate, Methyl bromide, DMF |

Preparation of Methyl Esters of this compound

The methyl ester of this compound, known as Methyl 3-amino-6-chloropyrazine-2-carboxylate, serves as a crucial intermediate in the synthesis of more complex molecules. chemicalbook.comcymitquimica.com One documented synthetic approach involves the chlorination of a 3-aminopyrazine-2-carboxylic acid methyl ester derivative.

A specific patented process describes the preparation of related 3-amino-pyrazine-carboxylic acid derivatives. google.com For instance, 3-amino-6-methyl-pyrazine-carboxylic acid methyl ester can be reacted with sulfuryl chloride. This reaction is typically vigorous and is controlled by conducting it in a cold water bath. The process yields the chlorinated product, 3-amino-5-chloro-6-methyl-pyrazine-carboxylic acid methyl ester. google.com A similar strategy can be applied to other substituted pyrazines, such as 3-amino-6-phenyl-pyrazine-carboxylic acid methyl ester, which, when stirred with sulfuryl chloride at room temperature, also undergoes chlorination. google.com The excess sulfuryl chloride is typically removed by vacuum distillation, and the resulting product is neutralized and purified. google.com

Another relevant synthesis starts with 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester. google.com This precursor can be selectively reacted to substitute one of the chlorine atoms. For example, reacting it with ammonia (B1221849) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. google.comnih.govtcichemicals.com The reaction conditions, such as temperature and solvent, are critical to control the selectivity and yield of the reaction. google.com

Table 1: Synthesis of Chlorinated Pyrazine Methyl Esters

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Amino-6-methyl-pyrazine-carboxylic acid methyl ester | Sulfuryl chloride | Stirred in a cold water bath for 30 minutes | 3-Amino-5-chloro-6-methyl-pyrazine-carboxylic acid methyl ester | Not specified | google.com |

| 3-Amino-6-phenyl-pyrazine-carboxylic acid methyl ester | Sulfuryl chloride | Stirred at room temperature for 2 hours | 3-Amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester | Not specified | google.com |

| 3-Amino-5,6-dichloropyrazine carboxylic acid methyl ester | Ammonia gas, Dimethylformamide | Heated on a steam bath, 30 minutes | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Not specified | google.com |

Synthesis of Related Halogenated Pyrazinecarboxylic Acids

The synthesis of halogenated pyrazinecarboxylic acids can be achieved through various routes, often involving the oxidation of substituted quinoxalines or the direct halogenation of pyrazine rings.

One established method is the oxidation of quinoxaline (B1680401) derivatives. For example, 2,3-Pyrazinedicarboxylic acid can be prepared by the permanganate (B83412) oxidation of quinoxaline. orgsyn.org This method involves dissolving the starting material, such as o-phenylenediamine, and reacting it with glyoxal-sodium bisulfite to form quinoxaline, which is then oxidized. orgsyn.org The manganese dioxide byproduct is filtered off, and the desired dicarboxylic acid is isolated from the filtrate. orgsyn.org

Direct halogenation of carboxylic acids with an α-hydrogen can be accomplished via the Hell–Volhard–Zelinski (HVZ) reaction, which involves bromination in the presence of phosphorus tribromide. chemistrysteps.com However, for aromatic heterocyclic rings like pyrazine, direct halogenation often requires specific reagents and conditions. For instance, the synthesis of amides from 6-chloropyrazine-2-carboxylic acid involves first converting the acid to its acyl chloride using thionyl chloride, followed by reaction with an appropriate aniline. mdpi.com The initial halogenated pyrazinecarboxylic acid can be synthesized through various multi-step routes. mdpi.com

Another approach involves the partial hydrolysis of a nitrile group. The synthesis of 3-chloropyrazine-2-carboxamide, a related compound, starts from 3-chloro-pyrazine-2-carbonitrile. mdpi.com The hydrolysis is carefully controlled by pH and temperature to avoid complete conversion to the carboxylic acid. mdpi.com This highlights a common strategy where the carboxylic acid functionality is derived from a nitrile precursor, which can be introduced earlier in the synthetic sequence.

Table 2: General Methods for Synthesis of Halogenated Pyrazine Carboxylic Acids & Derivatives

| Method | Starting Material Example | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Quinoxaline | Potassium permanganate | Pyrazinedicarboxylic acid | orgsyn.org |

| Acyl Chloride Formation | 6-Chloropyrazine-2-carboxylic acid | Thionyl chloride, Pyridine | Substituted pyrazine-2-carboxamide | mdpi.com |

| Partial Nitrile Hydrolysis | 3-Chloro-pyrazine-2-carbonitrile | Controlled pH and temperature | Pyrazine carboxamide | mdpi.com |

Chemical Reactivity and Derivatization of 3 Amino 6 Chloropyrazine 2 Carboxylic Acid

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the presence of the chlorine atom, makes the C6 position susceptible to nucleophilic aromatic substitution (SNAr).

Substitution at the Chlorine Atom with Amines, Thiols, or Alkoxides

The chlorine atom at the 6-position serves as a good leaving group and can be displaced by various nucleophiles.

Amines: The reaction with amines, often termed amino-dehalogenation, is a common method to introduce substituted amino groups onto the pyrazine core. While direct reactions on the parent acid are feasible, derivatization is often performed on the corresponding ester or amide. For instance, the related compound 3-chloropyrazine-2-carboxamide (B1267238) readily undergoes nucleophilic substitution with various benzylamines to yield 3-benzylaminopyrazine-2-carboxamides. This highlights the reactivity of the chlorine atom, a principle that applies to the parent carboxylic acid as well.

Thiols: Sulfur-based nucleophiles, such as thiols or their corresponding thiolates, can displace the chlorine atom to form thioethers. This reaction is a standard method for functionalizing chloropyrazines, proceeding via a nucleophilic aromatic substitution mechanism. The reaction between heteroaryl halides and thiols generally proceeds smoothly in the presence of a base like potassium carbonate. nih.gov

Alkoxides: Oxygen-based nucleophiles, including alkoxides like sodium methoxide, are also effective in displacing the chlorine atom on the pyrazine ring. Such reactions lead to the formation of alkoxy-substituted pyrazine derivatives.

Formation of Substituted Phenylsulfanylpyrazine-2-carboxylic Acid Derivatives

A specific application of nucleophilic substitution with thiols is the reaction with substituted benzenethiols. This coupling reaction leads to the formation of phenylsulfanylpyrazine-2-carboxylic acid derivatives. Research has shown that this type of nucleophilic substitution on a chloropyrazine ring can be carried out in the presence of a heterogeneous copper catalyst, suggesting a radical-ionic mechanism. researchgate.net The reactivity in these substitutions is correlated with the electron deficiency at the carbon atom bearing the chlorine, making the C6 position of 3-Amino-6-chloropyrazine-2-carboxylic acid a prime site for such transformations. researchgate.net

Reactions Involving the Amino Group

The primary amino group at the C3 position is nucleophilic and can undergo a variety of chemical transformations, including oxidation and acylation.

Oxidation Reactions to Form Nitro or Nitroso Derivatives

Another key reaction of the primary aromatic amino group is diazotization. Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the amino group into a diazonium salt (-N₂⁺). organic-chemistry.orgbyjus.com These diazonium intermediates are versatile and can be used to introduce a wide range of other functional groups or to form azo dyes through coupling reactions. organic-chemistry.orgresearchgate.net

Acylation and Amidation Reactions to Form Carboxamides

The term "amidation" in this context refers to the acylation of the amino group to form an amide linkage. The nucleophilic 3-amino group can readily react with acylating agents such as acyl chlorides or acid anhydrides. This N-acylation reaction is a fundamental transformation for protecting the amino group or for synthesizing more complex derivatives with an amide bond attached to the C3 position of the pyrazine ring. The reaction typically proceeds under basic conditions or by using standard coupling protocols.

Reactions of the Carboxylic Acid Group

The carboxylic acid group at the C2 position is a key site for derivatization, primarily through esterification and amide bond formation. These reactions typically require activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.

Two distinct and effective procedures have been documented for converting 3-aminopyrazine-2-carboxylic acid into its corresponding N-substituted carboxamides. nih.gov

Procedure A: Esterification followed by Aminolysis: This two-step method first involves a Fischer esterification of the carboxylic acid. nih.gov Treatment with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), yields the corresponding methyl ester (methyl 3-aminopyrazine-2-carboxylate). nih.govgoogle.com This intermediate ester is then subjected to aminolysis, where it is treated with a desired primary or secondary amine to form the final amide product. nih.gov

Procedure B: Direct Amidation using a Coupling Agent: This method achieves amide formation in a more direct fashion by activating the carboxylic acid in situ. A common and effective coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The carboxylic acid is treated with CDI in a solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction forms a highly reactive acyl-imidazole intermediate. Subsequent addition of an amine to this intermediate results in the formation of the desired carboxamide, often facilitated by microwave irradiation to enhance reaction rates and yields. nih.gov

Other coupling reagents commonly used for amide bond formation include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of additives like HOBt (1-hydroxybenzotriazole), and phosphonium (B103445) or uronium salts like HATU. nih.govluxembourg-bio.com Esterification can also be achieved by converting the acid to its alkali metal salt and reacting it with an alkyl halide, such as methyl bromide, in a polar aprotic solvent. google.com

Table of Reaction Summaries

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| C6-Chlorine | Nucleophilic Substitution | Amines (R₂NH) | 6-Amino-substituted pyrazines |

| C6-Chlorine | Nucleophilic Substitution | Thiols (RSH) / Base | 6-Thioether-substituted pyrazines |

| C6-Chlorine | Nucleophilic Substitution | Alkoxides (RO⁻) | 6-Alkoxy-substituted pyrazines |

| C3-Amino | Oxidation | Peroxy acids, H₂O₂/Catalyst | 3-Nitro or 3-Nitroso pyrazines |

| C3-Amino | Diazotization | NaNO₂ / Strong Acid | Pyrazine-3-diazonium salt |

| C3-Amino | N-Acylation | Acyl chlorides, Anhydrides | 3-(Acylamino)pyrazine derivatives |

| C2-Carboxylic Acid | Esterification | Alcohol (ROH) / Acid catalyst | Pyrazine-2-carboxylate esters |

| C2-Carboxylic Acid | Amide Formation | Amine (R₂NH) / Coupling agent (e.g., CDI, EDC) | Pyrazine-2-carboxamides |

Cyclization and Annulation Reactions with this compound Derivatives

Derivatives of this compound, such as the corresponding amides and hydrazides, are valuable precursors for constructing fused heterocyclic ring systems through cyclization and annulation reactions. These reactions lead to the formation of polycyclic aromatic compounds with diverse biological activities.

For instance, the amino and carboxamide groups in 3-aminopyrazine-2-carboxamide (B1665363) derivatives can undergo intramolecular cyclization. An intramolecular hydrogen bond is often observed between the amino group and the carboxamidic oxygen, which can influence the reactivity and conformation of the molecule. nih.gov While this hydrogen bond can stabilize a particular conformation, specific reaction conditions can promote cyclization to form fused ring systems. However, in some cases, cyclization can lead to a conformation that is less biologically active compared to the non-cyclized precursor. mdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy. For example, derivatives of 3-aminopyrazine can be used to synthesize pteridines, a class of bicyclic heterocycles with significant biological roles. The synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.com While not a direct cyclization of a 3-aminopyrazine derivative, this highlights the utility of related structures in forming fused systems.

Another important class of fused heterocycles that can be synthesized are pyrazolo[3,4-b]pyridines. The synthesis of these compounds can be achieved by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com By analogy, derivatives of this compound could potentially undergo similar annulation reactions with appropriate biselectrophilic reagents to form pyrazolo[3,4-b]pyrazines or other related fused systems. The reaction of 3-hydrazinopyrazine derivatives with suitable reagents can also lead to the formation of fused pyrazolo[3,4-b]pyrazine systems.

The hydrazide derivative, 3-aminopyrazine-2-carbohydrazide, is a particularly useful intermediate for synthesizing fused triazole rings. Reaction with reagents like carbon disulfide or formic acid can lead to the formation of triazolo[4,3-a]pyrazinones. researchgate.net

The following table provides examples of fused heterocyclic systems that can be synthesized from aminopyrazine derivatives.

| Starting Material Derivative | Reagent(s) | Fused Heterocyclic System |

| 3-Aminopyrazine-2-carbohydrazide | Carbon disulfide | Triazolo[4,3-a]pyrazinone |

| 3-Aminopyrazine-2-carbohydrazide | Formic acid | Triazolo[4,3-a]pyrazinone |

| 5-Aminopyrazole (analogous) | 1,3-Dicarbonyl compound | Pyrazolo[3,4-b]pyridine |

| 4,5-Diaminopyrimidine (related) | 1,2-Dicarbonyl compound | Pteridine |

Biological Activities and Pharmacological Relevance of 3 Amino 6 Chloropyrazine 2 Carboxylic Acid Derivatives

Antimicrobial Efficacy

The pyrazine (B50134) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of 3-amino-6-chloropyrazine-2-carboxylic acid have been synthesized and evaluated for their activity against various pathogens, including mycobacteria, bacteria, and fungi.

A significant area of investigation for these derivatives has been their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have reported promising results, with some derivatives exhibiting activity comparable or superior to the first-line antituberculosis drug pyrazinamide (B1679903).

One study detailed the synthesis of a series of 3-benzylaminopyrazine-2-carboxamides derived from 3-chloropyrazine-2-carboxamide (B1267238). researchgate.net Four compounds in this series demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to pyrazinamide, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 42 µM. researchgate.net The most potent of these was 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, which displayed an impressive MIC of 6 µM. researchgate.net

Another investigation into N-substituted 3-aminopyrazine-2-carboxamides identified 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide as the most active compound against M. tuberculosis H37Rv, with a MIC value of 12.5 µg/mL (46 µM). researchgate.netnih.gov Furthermore, N-benzyl-3-((benzylamino)pyrazine-2-carboxamides, such as N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, were also found to be effective, both showing a MIC of 12.5 μg·mL−1. nih.gov

The mechanism of action for some of these derivatives is believed to involve the inhibition of the mycobacterial enoyl-ACP reductase (InhA), a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.net

| Compound | Target Organism | MIC Value |

|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL (46 µM) |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

The antibacterial potential of this compound derivatives has been explored against a range of common bacterial strains. The activity appears to be dependent on the nature of the substituents on the pyrazine core.

Research has shown that phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamides exhibit antibacterial activity, whereas benzyl (B1604629) derivatives are largely inactive. researchgate.netnih.gov In one study, a series of 3-benzylaminopyrazine-2-carboxamides showed only moderate to low activity against Enterococcus faecalis (MICs ranging from 62.5 µM to 125 µM) and Staphylococcus aureus (mean MIC of 31.25 µM), which was not considered significant when compared to standard antibacterial agents. researchgate.net

However, another series of substituted N-benzyl-3-chloropyrazine-2-carboxamides showed more promising results. nih.gov Specifically, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was identified as the most active compound, demonstrating significant activity against Staphylococcus aureus with a MIC of 7.81 μM and against Staphylococcus epidermidis with a MIC of 15.62 μM. nih.gov

| Compound | Target Organism | MIC Value |

|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 µM |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 µM |

| Various 3-benzylaminopyrazine-2-carboxamides | Enterococcus faecalis | 62.5 µM - 125 µM |

| Various 3-benzylaminopyrazine-2-carboxamides | Staphylococcus aureus | ~31.25 µM |

The investigation into the antifungal properties of this compound derivatives has yielded more modest results. Several studies have reported either no significant or only marginal antifungal activity.

For instance, a study on a series of 3-benzylaminopyrazine-2-carboxamides found no detectable activity against any of the tested fungal strains. researchgate.net Another study on N-substituted 3-aminopyrazine-2-carboxamides reported that while antifungal activity was observed across all structural subtypes (benzyl, alkyl, and phenyl derivatives), it was generally marginal. researchgate.netnih.gov The most notable activity was seen against Trichophyton interdigitale and Candida albicans. researchgate.netnih.gov

Similarly, research on chlorinated N-phenylpyrazine-2-carboxamides, which are structurally related, identified 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide as having the highest antifungal effect, particularly against Trichophyton mentagrophytes, with a MIC of 62.5 μmol/L.

Anticancer and Cytotoxic Studies

In addition to their antimicrobial properties, derivatives of this compound have been evaluated for their potential as anticancer agents. These studies often involve assessing their cytotoxicity against various cancer cell lines.

The human hepatocellular carcinoma cell line, HepG2, has been commonly used to evaluate the cytotoxicity of these compounds. A key finding from these studies is that many of the derivatives with potent antimicrobial activity exhibit low cytotoxicity, which is a desirable characteristic for potential therapeutic agents.

For example, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, which showed excellent antituberculotic activity, was found to have low cytotoxicity in the HepG2 cell line, with an IC50 value greater than or equal to 250 µM. researchgate.net

In another study, the four most active antimicrobial compounds from a series of N-substituted 3-aminopyrazine-2-carboxamides were tested for their in vitro cytotoxicity in HepG2 cells. researchgate.netnih.gov Of these, only one compound was found to exert some level of cytotoxicity, indicating a generally low-toxic profile for this class of compounds. researchgate.netnih.gov

The exploration of cytotoxic effects is crucial for understanding the therapeutic potential and safety profile of these derivatives. The low cytotoxicity observed for many of the antimicrobially active compounds is a promising indicator.

The parent compound, 3-aminopyrazine-2-carboxylic acid, and several of its transition metal complexes have been shown to display significant anticancer activity against Ehrlich ascites tumour cells (EAC) in animal models. This suggests that the core pyrazine structure itself may possess cytotoxic properties that can be modulated through derivatization.

For the most active antimicrobial compounds that have been evaluated, the general trend is a lack of significant toxicity. nih.gov This low cytotoxicity is advantageous as it suggests a favorable therapeutic window for the development of new antimicrobial drugs based on this scaffold.

| Compound | Cell Line | IC50 Value |

|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 | ≥ 250 µM |

Modulation of Biological Pathways

The chemical structure of this compound derivatives makes them suitable candidates for interacting with a variety of biological macromolecules, thereby modulating cellular pathways.

Derivatives of this pyrazine compound have been identified as potent inhibitors of several key enzymes and receptors critical in human disease.

Kinase Inhibition: Certain aminopyrazine derivatives have been designed and evaluated for their inhibitory activity against protein kinases, which are crucial regulators of cell signaling. researchgate.net For instance, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were developed as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a promising target in cancer therapy. nih.gov One compound, 18i , was identified as a pan-FGFR inhibitor with significant in vitro activity against FGFR1-4 and demonstrated the ability to block FGFR activation and downstream signaling pathways. nih.gov

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition: MK-2 is a key enzyme in the inflammatory cascade, primarily involved in regulating the biosynthesis of tumor necrosis factor-alpha (TNF-α). Novel non-thiourea-containing aminopyrazine derivatives have been synthesized and shown to inhibit MK-2 with IC50 values ranging from low micromolar to sub-micromolar concentrations. researchgate.net These compounds were also effective in suppressing TNF-α production in cellular models, highlighting their potential as anti-inflammatory agents. researchgate.net

Epithelial Sodium Channel (ENaC) Blockers: The this compound scaffold is a core component of amiloride (B1667095) and its analogs, which are known blockers of the epithelial sodium channel (ENaC). nih.gov ENaC plays a vital role in sodium and fluid balance. One notable derivative, N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (B1217627) (552-02 ), was developed as a potent ENaC antagonist with greater efficacy and selectivity than amiloride. scilit.com By blocking ENaC, these compounds can modulate ion and liquid transport across epithelial surfaces.

The table below summarizes the inhibitory activities of selected derivatives.

Table 1: Inhibition of Enzymes and Receptors by this compound Derivatives| Derivative Class | Target | Key Compound Example | Activity |

|---|---|---|---|

| Aminopyrazines | MK-2 | Non-thiourea aminopyrazine | Low µM to sub-µM IC50 values researchgate.net |

| Pyrazinecarboxamides | FGFR | 18i | Pan-FGFR inhibitor (FGFR1-4) nih.gov |

| Acylguanidines | ENaC | 552-02 | Potent ENaC antagonist scilit.com |

The parent compound, pyrazinamide, a primary anti-tuberculosis drug, functions by disrupting key biochemical pathways in Mycobacterium tuberculosis. acs.orgnih.gov Pyrazinamide is a prodrug converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. acs.orgnih.gov POA is believed to inhibit the enzyme Fatty Acid Synthase I (FAS I), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. acs.orgnih.gov This inhibition disrupts cell wall integrity. acs.org Furthermore, research suggests that POA may also interfere with other vital cellular processes like trans-translation. acs.org Derivatives of this compound are investigated based on these mechanisms to develop new antimycobacterial agents. acs.orgncats.io

Anti-inflammatory and Analgesic Properties

The modulation of inflammatory pathways is a significant therapeutic effect of this class of compounds. The inhibition of the MK-2 enzyme by aminopyrazine derivatives directly links to a reduction in the production of the pro-inflammatory cytokine TNF-α. researchgate.net This provides a clear mechanism for their anti-inflammatory effects. Additionally, related heterocyclic compounds, such as 3-amino-6-aryl-pyridazines, have been developed as selective agonists for the cannabinoid CB(2) receptor. Activation of the CB(2) receptor is associated with analgesic and anti-inflammatory effects, and a pyridazine (B1198779) analogue demonstrated high potency in an in vivo model of inflammatory pain.

Anti-auxin Behavior in Plant Systems

In the realm of agriculture, pyrazine derivatives have been explored for their effects on plant growth. While some diazinecarboxylic acids have shown auxin-like activity, other related compounds exhibit antagonistic, or anti-auxin, effects. Auxins are a class of phytohormones that regulate many aspects of plant growth and development. Anti-auxins can antagonize these physiological effects. While direct studies on the anti-auxin behavior of this compound derivatives are not extensively detailed, the known activity of related diazine structures suggests their potential to modulate plant growth pathways by interfering with auxin signaling.

Diuretic and Antidiabetic Effects

The pharmacological activities of these derivatives extend to metabolic and renal functions.

Diuretic Effects: The ability of this compound derivatives to block the epithelial sodium channel (ENaC) is directly linked to a diuretic effect. nih.gov By inhibiting ENaC in the renal tubules, these compounds prevent the reabsorption of sodium ions, leading to increased water excretion (diuresis). This mechanism is characteristic of potassium-sparing diuretics like amiloride. nih.gov A synthetic analogue where the acylguanidine moiety of amiloride was replaced by a 1,2,4-oxadiazol-3-amine (B1644292) unit exhibited a diuretic profile similar to amiloride in animal models. nih.gov

Antidiabetic Effects: Some derivatives of amino acids and related heterocyclic structures have shown potential as antidiabetic agents. acs.org One therapeutic strategy for type 2 diabetes involves the inhibition of digestive enzymes like α-amylase and α-glucosidase to slow the absorption of glucose. acs.org Synthetic amino acid derivatives have been shown to be potent inhibitors of pancreatic α-amylase, suggesting a potential mechanism for hypoglycemic effects. acs.org While specific studies on this compound derivatives are emerging, the broader class of heterocyclic compounds is being investigated for α-glucosidase inhibition, which could help in managing postprandial hyperglycemia.

Photosynthesis Inhibition in Chloroplasts (e.g., Spinach chloroplasts)

Certain N-phenylpyrazine-2-carboxamide derivatives containing a chlorine atom on the pyrazine ring have been shown to inhibit photosynthetic electron transport (PET) in isolated spinach chloroplasts (Spinacia oleracea L.). The inhibition of photosynthesis is a common mechanism of action for many herbicides. One of the most active compounds identified was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide , which displayed significant PET inhibition with an IC50 value of 43.0 µmol/L.

The table below details the PET inhibition activity of selected chlorinated N-phenylpyrazine-2-carboxamides.

Table 2: Photosynthetic Electron Transport (PET) Inhibition in Spinach Chloroplasts by Pyrazine Derivatives| Compound | Substituents | PET Inhibition (IC50 in µmol/L) |

|---|---|---|

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | R=H, R1=4-Cl | >100 |

| 6-Chloro-5-tert-butyl-N-phenylpyrazine-2-carboxamide | R=t-Bu, R1=H | 135.0 |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | R=t-Bu, R1=4-Cl | 43.0 |

| 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | R=t-Bu, R1=3,4-diCl | 58.0 |

Mechanistic Investigations and Computational Studies

Elucidation of Biological Mechanisms of Action

While direct experimental binding studies on 3-Amino-6-chloropyrazine-2-carboxylic acid are not extensively detailed in the available research, significant insights can be drawn from studies of its derivatives, particularly in the context of enzyme inhibition. The pyrazine (B50134) core is a recognized bioactive fragment found in numerous validated drugs. researchgate.net Research has focused on pyrazinamide-based compounds and their interaction with specific enzymes. Derivatives of 3-chloropyrazine-2-carboxamide (B1267238) have shown in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net These compounds are investigated for their ability to bind to key enzymes essential for bacterial survival. The primary enzyme target identified for this class of compounds is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. researchgate.netnih.gov InhA is a critical enzyme in the mycobacterial cell wall synthesis pathway, making it a valuable target for antitubercular drug development. nih.govnih.gov

The mechanism of action for many pyrazine-based compounds, including derivatives of this compound, is centered on the disruption of vital biochemical pathways in pathogens. The inhibition of the InhA enzyme directly disrupts the type II fatty acid biosynthesis pathway (FAS-II) in Mycobacterium tuberculosis. nih.govnih.gov This pathway is responsible for the synthesis of mycolic acids, which are unique, long-chain fatty acids and are central structural components of the mycobacterial cell wall. nih.gov By inhibiting InhA, these compounds prevent the elongation of fatty acids, thereby blocking mycolic acid biosynthesis. nih.gov This disruption compromises the integrity of the cell wall, ultimately leading to bacterial cell death. This mechanism is the same one targeted by the frontline antitubercular drug isoniazid (B1672263) (INH), which, after activation, forms an adduct that potently inhibits InhA. nih.gov

Molecular Docking and Simulation Studies

Molecular docking studies have been instrumental in visualizing and analyzing the interactions between pyrazine derivatives and the active site of the mycobacterial enoyl-ACP reductase, InhA. researchgate.net These computational simulations place the ligand (the pyrazine derivative) into the enzyme's binding pocket to predict its conformation and binding interactions. The analysis of these docked poses reveals that the inhibitory activity is driven by specific molecular interactions.

Key interactions identified between pyrazine-based inhibitors and the InhA active site include:

Hydrogen Bonds: The carbonyl group (C=O) of the ligands frequently forms hydrogen bond acceptor interactions with the backbone of amino acid residues such as ILE194 and THR196.

Pi-Pi Stacking: The aromatic pyrazine ring of the ligand engages in pi-pi stacking interactions with aromatic residues in the active site, notably PHE149 and TRP222.

These interactions anchor the inhibitor within the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's function.

Table 1: Summary of Key Ligand-Protein Interactions with InhA

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl Group (C=O) | ILE194, THR196 | |

| Pi-Pi Stacking | Aromatic/Pyrazine Ring | PHE149, TRP222 |

Molecular docking and simulation are powerful predictive tools for estimating the bioactivity and binding affinities of novel compounds before their synthesis. researchgate.net By calculating a docking score or binding energy, researchers can prioritize candidates with the highest predicted potency. nih.gov For instance, studies on various pyrazine-2-carboxamides predict their potential as anti-tuberculosis agents based on docking scores against the InhA enzyme. researchgate.net

The binding energy, typically expressed in kcal/mol, represents the stability of the ligand-protein complex; a lower binding energy value indicates a more stable interaction and potentially higher inhibitory activity. nih.gov For example, in one study, the derivative 6-chloro-N-octylpyrazine-2-carboxamide was predicted to have superior bioactivity against Mycobacterium tuberculosis based on its favorable docking results. researchgate.net These computational predictions allow for the rational design of more potent inhibitors by optimizing the chemical structure to enhance the key interactions identified in the binding site. researchgate.net

Table 2: Predicted Binding Energies of Selected Compounds against InhA

| Compound | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Gravacridonediol | -10.80 | nih.gov |

| Delamanid | -10.86 | sarpublication.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the broader class of pyrazine-2-carboxamides, QSAR studies have been employed to identify the key structural features that govern their inhibitory potential. nih.gov

In a typical QSAR study, molecular descriptors (which quantify physicochemical properties like electronic, steric, and hydrophobic characteristics) are calculated for a set of molecules with known activities. A statistical model is then developed to relate these descriptors to the observed activity. nih.gov For example, a 3D-QSAR model was developed for isoniazid analogues to identify the chemical features necessary for the inhibition of the enoyl-ACP reductase enzyme. Another QSAR analysis on 6-arylpyrazine-2-carboxamides identified that their activity against Trypanosoma brucei was correlated with the presence of specific structural motifs, such as an N-sec-butylformamide group and a substituted benzene (B151609) ring. nih.gov The resulting models serve as predictive tools to estimate the activity of newly designed compounds and to guide the synthesis of more effective analogues by highlighting which parts of the molecule are most important for its biological function. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazinamide (B1679903) |

| 3-chloropyrazine-2-carboxamide |

| N-benzyl-3-chloropyrazine-2-carboxamides |

| Isoniazid (INH) |

| Ethionamide (ETA) |

| 6-chloro-N-octylpyrazine-2-carboxamide |

| 6-arylpyrazine-2-carboxamides |

| Gravacridonediol |

| Delamanid |

| Triclosan |

| 3-amino-4-hydroxy-benzenesulfonamide |

| 3-aminopyrazine-2-carboxylic acid |

| 3-Amino-6-chloropyrazine-2-carboxamide |

| 3-Amino-6-bromopyrazine-2-carboxylic acid |

| 2-Amino-6-Chloropyrazine |

| 3,5-Diamino-6-chloropyrazine-2-carboxylic acid |

| 3-amino-2-pyrazine carboxylic acid |

Theoretical Chemical Studies for Compound Characterization and Reactivity Prediction

Theoretical chemical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), provide valuable insights into the structural, electronic, and reactive properties of this compound and its derivatives. nanoient.org These computational approaches complement experimental data and aid in the characterization of these molecules and the prediction of their chemical behavior.

Molecular Geometry and Vibrational Spectra:

DFT calculations can be used to determine the optimized molecular geometry of this compound, providing information on bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. nanoient.org This comparison aids in the assignment of vibrational modes and provides a deeper understanding of the molecule's structural dynamics.

Electronic Properties and Reactivity Descriptors:

Computational studies can elucidate the electronic properties of this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nanoient.org

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution within the molecule. These maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species, including biological targets.

Natural Bond Orbital (NBO) Analysis:

Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides information about intramolecular and intermolecular bonding and interactions. It can be used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, which are all important for understanding its stability and reactivity. nanoient.org

The following table summarizes the types of information that can be obtained from theoretical chemical studies of this compound.

| Theoretical Method | Information Obtained | Application |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO energies). | Structural characterization, prediction of reactivity, interpretation of spectroscopic data. nanoient.org |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution, identification of electrophilic and nucleophilic sites. | Prediction of intermolecular interactions and reaction sites. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer, hyperconjugative interactions, bond analysis. | Understanding of molecular stability and electronic delocalization. nanoient.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Prediction of the biological activity of new derivatives. nih.gov |

Analytical and Characterization Methodologies in Research

Spectroscopic Analysis of 3-Amino-6-chloropyrazine-2-carboxylic acid and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Analysis of the Analog: 3-Aminopyrazine-2-carboxylic acid

Detailed spectroscopic studies have been performed on the non-chlorinated parent compound, 3-aminopyrazine-2-carboxylic acid. researchgate.netchemicalbook.com The ¹H and ¹³C NMR spectra, typically recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), reveal characteristic signals for the pyrazine (B50134) ring protons and carbons.

The ¹H-NMR spectrum of 3-aminopyrazine-2-carboxylic acid shows two distinct signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The protons of the amino (-NH₂) group and the carboxylic acid (-COOH) group also produce signals, which can sometimes be broad and their chemical shifts can be dependent on concentration and temperature.

The ¹³C-NMR spectrum provides signals for each unique carbon atom in the molecule. The signals for the carbon atoms of the pyrazine ring appear in the aromatic region, while the carboxylic acid carbon (C=O) is typically observed further downfield.

Table 1: Experimental NMR Data for 3-Aminopyrazine-2-carboxylic acid

This interactive table summarizes the reported NMR chemical shifts for the structural analog, 3-aminopyrazine-2-carboxylic acid. chemicalbook.com

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~8.2 | Pyrazine Ring Proton |

| ¹H | ~7.8 | Pyrazine Ring Proton |

| ¹³C | ~168 | Carboxylic Acid (C=O) |

| ¹³C | ~155 | Pyrazine Ring Carbon (C-NH₂) |

| ¹³C | ~140 | Pyrazine Ring Carbon |

| ¹³C | ~135 | Pyrazine Ring Carbon |

Expected Influence of the Chloro Group on this compound

The introduction of a chlorine atom at the 6-position of the pyrazine ring would significantly alter the NMR spectrum.

¹H-NMR: The structure of this compound contains only one proton on the pyrazine ring (at the 5-position). Therefore, its ¹H-NMR spectrum is expected to show a single sharp signal (a singlet) in the aromatic region, simplifying the spectrum compared to its non-chlorinated analog.

¹³C-NMR: The electronegative chlorine atom would exert a strong inductive effect, influencing the chemical shifts of the ring carbons. The carbon atom directly bonded to the chlorine (C-6) would experience a significant downfield shift. The other carbons in the ring would also be affected, though to a lesser extent.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Analysis of the Analog: 3-Aminopyrazine-2-carboxylic acid

FTIR studies on 3-aminopyrazine-2-carboxylic acid reveal characteristic absorption bands corresponding to its functional groups. researchgate.netresearchgate.net Key vibrations include the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carbonyl group, and various C=C and C=N stretching vibrations within the aromatic pyrazine ring.

Table 2: Key FTIR Vibrational Frequencies for 3-Aminopyrazine-2-carboxylic acid

This interactive table lists the principal IR absorption bands for the non-chlorinated analog. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3300 | Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) |

| 3100 - 2900 | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 | C=O Stretch | Carbonyl (C=O) |

| 1600 - 1450 | C=C and C=N Stretches | Pyrazine Ring |

Expected Influence of the Chloro Group on this compound

For this compound, the FTIR spectrum would retain the characteristic bands for the amino and carboxylic acid groups. Additionally, a new vibrational mode corresponding to the C-Cl stretch would be present. This C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound.

For this compound (molecular formula C₅H₄ClN₃O₂), the nominal molecular weight is approximately 173.56 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).

HRMS would be able to confirm the elemental composition by measuring the exact mass to several decimal places. Predicted mass spectrometry adducts are often calculated to aid in identification.

Table 3: Predicted Mass Spectrometry Data for this compound

This interactive table shows the predicted m/z values for common adducts and ions.

| Adduct/Ion | Predicted m/z (for ³⁵Cl isotope) | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 174.0065 | Positive |

| [M+Na]⁺ | 195.9884 | Positive |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. A typical method would involve reversed-phase chromatography.

Stationary Phase: A nonpolar stationary phase, most commonly a C18 (octadecylsilyl) silica (B1680970) gel column, is used.

Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is used to elute the compound. The gradient or isocratic composition of the mobile phase is optimized to achieve good separation.

Detection: Detection is commonly performed using a UV-Vis detector. The pyrazine ring is a strong chromophore, meaning it absorbs UV light at specific wavelengths, making it readily detectable. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.

While specific HPLC methods for the parent acid are not detailed in the literature, the analysis of related compounds, such as 3,5-diamino-6-chloropyrazine-2-carboxylic acid, utilizes HPLC with UV detection for purity determination.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 μm) and instrumentation capable of handling higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity. UPLC is particularly advantageous for high-throughput analysis and for separating complex mixtures. A UPLC method for this compound would offer a more rapid and efficient means of assessing purity compared to traditional HPLC. When coupled with mass spectrometry (UPLC-MS), it becomes an exceptionally powerful tool for both quantification and identification of the target compound and any potential impurities.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compound Characterization

Elemental analysis and thermogravimetric analysis are foundational techniques for the characterization of newly synthesized chemical compounds.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a molecule. This technique is a primary method for verifying the empirical formula of a compound. For "this compound," with a molecular formula of C₅H₄ClN₃O₂, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not detailed in the reviewed literature, the theoretical values serve as a benchmark for experimental verification. mdpi.com In practice, experimentally determined percentages for C, H, and N would be compared against these calculated values to confirm the compound's elemental makeup and purity.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 34.61 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.32 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.43 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 24.22 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.44 |

| Total Molecular Weight | 173.56 g/mol |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability of a compound, its decomposition profile, and the presence of volatile components like solvents or water. For a compound like "this compound," a TGA scan would reveal the temperature at which it begins to decompose and the stages of mass loss, which can correspond to the loss of specific functional groups. Studies on related metal-organic frameworks incorporating the non-chlorinated analog, 3-aminopyrazine-2-carboxylate, have utilized TGA to investigate their thermal stability and decomposition pathways. researchgate.net

Advanced Structural Elucidation Techniques

Beyond elemental composition, a detailed understanding of a molecule's three-dimensional structure and atomic connectivity is essential. Advanced spectroscopic and diffraction methods are employed for this purpose.

Single-Crystal X-ray Diffraction

The most definitive method for determining the precise three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides exact atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined with high precision. For the related compound "3-aminopyrazine-2-carboxylic acid," X-ray crystallography has revealed an extensive network of intra- and intermolecular hydrogen bonds, which dictate its solid-state packing. nih.gov This analysis showed that the molecules are nearly planar and stack in a way that indicates π-π interactions. nih.gov Such detailed structural information is invaluable for understanding the physical properties and potential interactions of the molecule.

Spectroscopic Methods

A combination of spectroscopic techniques is used to confirm the molecular structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. In studies of various derivatives of pyrazine-2-carboxamides, ¹H and ¹³C NMR spectra were essential for confirming the proposed structures. mdpi.comnih.gov For "this compound," ¹H NMR would show distinct signals for the aromatic proton on the pyrazine ring and the protons of the amino and carboxylic acid groups, while ¹³C NMR would provide signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The characterization of derivatives of 3-aminopyrazine-2-carboxamides has utilized IR spectroscopy to identify key vibrational bands, such as those for N-H (amino), C=O (carbonyl), and C-Cl (chloro) bonds, confirming the successful synthesis of the target structures. mdpi.com

Together, these analytical and characterization methodologies provide a comprehensive profile of "this compound," confirming its elemental formula, assessing its thermal stability, and elucidating its detailed molecular structure.

Applications and Future Research Directions

Role in Drug Discovery and Development

The pyrazine (B50134) scaffold is a key component in numerous biologically active molecules, and 3-Amino-6-chloropyrazine-2-carboxylic acid serves as a crucial starting material for the synthesis of a wide array of pharmaceutical compounds. Its structural features allow for diverse chemical modifications, enabling the development of novel therapeutic agents.

This compound is a pivotal intermediate in the creation of more complex molecules that feature a pyrazine core. The presence of amino, chloro, and carboxylic acid functional groups on the pyrazine ring provides multiple reactive sites for medicinal chemists to elaborate upon. This allows for the construction of a library of derivatives with varied physicochemical properties, which is essential for optimizing drug candidates. The nitrogen-rich heterocyclic system of the pyrazine ring is a key element in drug design, often contributing to enhanced binding affinity with biological targets and improved metabolic stability of the resulting pharmaceutical compounds. ontosight.ai

The pyrazine ring is a well-established pharmacophore in the treatment of infectious diseases, most notably in the antitubercular drug Pyrazinamide (B1679903). mdpi.com Research has focused on synthesizing derivatives of this compound to develop new antimicrobial agents. For instance, studies have explored the synthesis of novel pyrazinamide derivatives from related compounds, which have shown in vitro activity against Mycobacterium tuberculosis. adv-bio.comresearchgate.net One study reported on a series of N-substituted 3-aminopyrazine-2-carboxamides, derived from 3-aminopyrazine-2-carboxylic acid, with the most active compound showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov

In the realm of oncology, derivatives of this compound have been investigated as potential cancer therapeutics. A recent study detailed the design and synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are considered important targets in cancer therapy. One of the synthesized compounds demonstrated potent antitumor activity in multiple cancer cell lines with FGFR abnormalities, highlighting the potential of this chemical scaffold in developing new anticancer drugs. Furthermore, transition metal complexes incorporating 3-aminopyrazine-2-carboxylic acid have been synthesized and have shown significant anticancer activity against Ehrlich ascites tumour cells in animal models. researchgate.net

Table 1: Investigated Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Target | Example Derivative Class | Key Findings |

|---|---|---|---|

| Infectious Diseases | Mycobacterium tuberculosis | N-substituted 3-aminopyrazine-2-carboxamides | MIC values as low as 12.5 µg/mL against M. tuberculosis. nih.gov |

| Cancer | Fibroblast Growth Factor Receptors (FGFRs) | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | Potent antitumor activity in cancer cell lines with FGFR abnormalities. |

| Cancer | Ehrlich ascites tumour cells | Transition metal complexes | Significant anticancer activity observed in mice. researchgate.net |

Potential in Agrochemical Research

The structural characteristics of this compound and its derivatives suggest potential applications in the agrochemical sector. While specific research on this particular compound is limited, the broader class of pyrazine and carboxylic acid derivatives has established roles in agriculture.

Carboxylic acids and their derivatives have been instrumental in the development of herbicides for over seven decades. nih.gov Pyridine carboxylic acids, structurally related to pyrazine carboxylic acids, are known to act as synthetic auxins, causing abnormal growth and death in broadleaf weeds. vt.eduvt.edu Given that pyrazine-2-carboxylic acid is a known building block for formulating herbicides, it is plausible that this compound could serve as a precursor for novel herbicidal agents. chemimpex.com The unique substitution pattern of this compound could lead to the discovery of herbicides with new modes of action or improved efficacy.

Pyrazines are naturally occurring compounds in many plants and are involved in their defense mechanisms against pests and pathogens. adv-bio.com They can repel pests with their strong odors and possess antimicrobial properties. adv-bio.com This inherent biological activity of the pyrazine ring suggests that derivatives of this compound could be explored for the development of new fungicides or pesticides. chemimpex.com The introduction of amino and chloro substituents on the pyrazine carboxylic acid backbone could modulate these properties, leading to more potent and selective crop protection agents.

Contributions to Materials Science

The unique electronic properties imparted by the chlorinated pyrazine structure make this compound and its derivatives interesting candidates for applications in materials science. cymitquimica.com The development of new π-conjugated materials based on pyrazine has gained significant attention due to their favorable charge transfer properties. rsc.org These materials have potential applications in optoelectronic devices such as solar cells, light-emitting diodes, and field-effect transistors. rsc.org

Furthermore, pyrazine and carboxylic acid moieties are known to form coordination polymers with metal ions. nih.gov These materials can have diverse architectures, ranging from one-dimensional chains to three-dimensional networks, with potential applications in gas adsorption and catalysis. nih.gov The functional groups on this compound offer multiple coordination sites for the construction of novel coordination polymers with unique structural and functional properties. The mechanochemical synthesis of cocrystals of pyrazine with dicarboxylic acids has also been explored, which could open up avenues for the design of new solid-state materials. rsc.org

Development of Epithelial Sodium Channel Blockers

This compound serves as a crucial intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers. ENaCs are ion channels responsible for sodium reabsorption in epithelial cells, playing a key role in regulating sodium balance, blood volume, and blood pressure. tocris.com Dysregulation of ENaC activity is implicated in several diseases, most notably cystic fibrosis (CF). In CF, hyperabsorption of sodium through ENaC leads to the depletion of the airway surface liquid and impaired mucociliary clearance. nih.gov

The development of ENaC blockers aims to correct this ion transport defect. Amiloride (B1667095), a pyrazine-based diuretic, is a known ENaC blocker, but its low potency and short duration of action in the airways have limited its therapeutic efficacy for CF lung disease. nih.gov This has driven research into novel, more potent, and durable pyrazine-based inhibitors derived from scaffolds like this compound.

One such novel compound, N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (B1217627) (designated 552-02), demonstrates the therapeutic potential of this chemical family. nih.gov Research has shown that this derivative is a significantly more potent ENaC blocker than amiloride. Preclinical studies have supported its potential use in treating CF lung disease, highlighting the importance of the pyrazine core in designing effective new therapies. nih.gov

| Compound | Chemical Class | Key Characteristic | Therapeutic Target |

|---|---|---|---|

| Amiloride | Pyrazine-based diuretic | Low potency and rapid absorption in airways. nih.gov | Epithelial Sodium Channel (ENaC) |

| 552-02 | Pyrazine-based guanidine (B92328) derivative | Higher potency compared to amiloride. nih.gov | Epithelial Sodium Channel (ENaC) |

Emerging Research Areas and Unexplored Applications

The structural versatility of this compound makes it a valuable building block in medicinal chemistry beyond ENaC inhibition. Emerging research has focused on its utility in creating novel antimicrobial and anticancer agents. The nitrogen-rich heterocyclic pyrazine system is key to its function, enhancing binding affinity and metabolic stability in drug design. myskinrecipes.com

Antimicrobial Applications: The pyrazine ring is a core component of pyrazinamide, a first-line drug for treating tuberculosis. mdpi.com This has inspired the synthesis of new pyrazine derivatives to combat Mycobacterium tuberculosis and other pathogens. Research into aminodehalogenation of related compounds like 3-chloropyrazine-2-carboxamide (B1267238) has yielded derivatives with significant whole-cell activity against Mycobacterium tuberculosis H37Rv. mdpi.com Studies on other 3-aminopyrazine-2-carboxamide (B1665363) derivatives have shown activity against various mycobacteria, bacteria, and fungi, indicating the broad potential of this scaffold in developing new anti-infective agents. mdpi.com